4-(tert-Butyl)-2-chlorobenzonitrile

説明

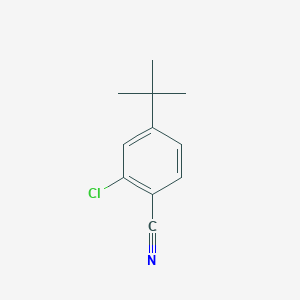

4-(tert-Butyl)-2-chlorobenzonitrile (C₁₁H₁₂ClN) is a benzonitrile derivative featuring a tert-butyl group at the para position and a chlorine substituent at the ortho position relative to the nitrile group. This compound is structurally significant due to its steric bulk (from the tert-butyl group) and electronic effects (from the electron-withdrawing chlorine and nitrile groups). It serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions involving nucleophilic aromatic substitution or metal-catalyzed coupling .

特性

CAS番号 |

67740-14-1 |

|---|---|

分子式 |

C11H12ClN |

分子量 |

193.67 g/mol |

IUPAC名 |

4-tert-butyl-2-chlorobenzonitrile |

InChI |

InChI=1S/C11H12ClN/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-6H,1-3H3 |

InChIキー |

KRHLSNRCNAJQIM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)Cl |

正規SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

4-(tert-Butyl)-2-nitrobenzonitrile

- Structure : Nitro group replaces chlorine at the ortho position.

- Reactivity : The nitro group is a stronger electron-withdrawing group than chlorine, enhancing electrophilicity at the aromatic ring. This increases susceptibility to nucleophilic attack but reduces stability under basic conditions compared to the chloro analog .

- Applications : Primarily used in high-energy materials and dyes due to nitro group explosivity .

2-(4-tert-Butylphenyl)benzonitrile

- Structure : Biphenyl system with a tert-butyl group on the distal ring.

- Reactivity : The extended conjugation reduces ring strain but decreases electrophilicity compared to 4-(tert-Butyl)-2-chlorobenzonitrile. The biphenyl structure enhances thermal stability, making it suitable for polymer precursors .

2-Chlorobenzonitrile

- Structure : Lacks the tert-butyl group.

- Reactivity: Demonstrates higher reactivity in substitution reactions due to reduced steric hindrance. For example, treatment with LiBH₄NMe₂ yields 2-(dimethylamino)benzylamine (70% selectivity) via nucleophilic aromatic substitution .

- Applications : Used in agrochemicals (e.g., root growth stimulants) and as a volatile organic compound in plant-microbe interactions .

tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate

- Structure : Combines tert-butyl ester and chloro-substituted aniline.

- Activity : Exhibits anticonvulsant properties with an ED₅₀ of 106.34 mg/kg in mice. The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .

- Comparison : this compound lacks the cyclohexenecarboxylate moiety, limiting direct biological activity but making it a versatile synthetic precursor .

This compound

- Key Reactions: Suzuki-Miyaura coupling for biaryl synthesis. Buchwald-Hartwig amination to introduce amino groups .

- Yield : Typical yields in cross-coupling reactions exceed 70% due to favorable steric and electronic profiles .

4'-tert-Butyl-[1,1'-biphenyl]-2-carbonitrile

- Synthesis: Achieved via Ullmann coupling, with yields ~65%. The biphenyl system requires higher temperatures (120–150°C) compared to mono-aromatic analogs .

Physical and Spectral Properties

Industrial and Environmental Relevance

- This compound : Used in pharmaceutical synthesis (e.g., androgen receptor degraders) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。